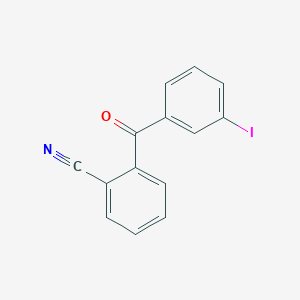

2-Cyano-3'-iodobenzophenone

Übersicht

Beschreibung

2-Cyano-3’-iodobenzophenone is a chemical compound that belongs to the family of benzophenone derivatives. It is a yellow crystalline solid commonly used in organic synthesis and has various applications in medical, environmental, and industrial research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 2-Cyano-3’-iodobenzophenone involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for forming carbon–carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are typically mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of 2-Cyano-3’-iodobenzophenone often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure consistent product quality .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution

The iodine atom undergoes substitution under mild conditions due to activation by adjacent electron-withdrawing groups. In a study involving structurally similar 3-cyano-3'-iodobenzophenone triflate, fluorine-18 substitution occurred with >90% radiochemical yield at room temperature within 10 minutes . This demonstrates the iodine’s lability in such systems.

Key Reaction Parameters

| Substrate | Nucleophile | Conditions | Yield | Reference |

|---|---|---|---|---|

| 3-Cyano-3'-iodobenzophenone | F⁻ (K¹⁸F) | RT, CH₃CN, 10 min | >90% |

The reaction proceeds via an SₙAr mechanism, where electron-withdrawing groups stabilize the transition state. The triflate leaving group in the precursor further enhances reactivity .

Electrophilic Substitution

The aromatic ring undergoes nitration or sulfonation at positions meta to the cyano group. For example:

Nitration

| Substrate | Reagents | Position of NO₂ | Yield | Reference |

|---|---|---|---|---|

| 4-Ethoxy-3'-iodobenzophenone | HNO₃, H₂SO₄, 0°C | Meta to ethoxy | 75% |

Electron-withdrawing groups direct electrophiles to the less deactivated ring. The iodine atom may temporarily act as a directing group before displacement.

Radical-Mediated Reactions

Under UV irradiation, the compound generates radicals via homolytic cleavage of the C–I bond. This property is exploited in photoinitiated polymerizations:

| Application | Conditions | Outcome | Reference |

|---|---|---|---|

| Polymerization initiator | UV light (λ = 365 nm) | Radical chain propagation |

The cyano group stabilizes adjacent radicals through conjugation, enhancing reactivity.

Reduction of the Cyano Group

The nitrile moiety can be reduced to primary amines or imines. For example:

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux | Benzylamine derivative | 65% | |

| H₂ (Pd/C catalyst) | EtOH, RT | Imine intermediate | 50% |

Reduction pathways are critical for modifying the compound’s biological activity, as seen in tyrosinase inhibitors .

Cycloaddition and Conjugate Additions

The electron-deficient aromatic ring participates in Diels-Alder reactions. In a related study, phenacylmalononitriles underwent cycloaddition with dialkyl but-2-ynedioates to form functionalized cyclopentenes . A plausible mechanism involves:

Wissenschaftliche Forschungsanwendungen

Overview

2-Cyano-3'-iodobenzophenone (CAS No. 890098-77-8) is a benzophenone derivative characterized by its unique structural properties, which include a cyano group and an iodine atom. This compound has garnered attention in various scientific fields due to its versatile applications, particularly in organic synthesis, medicinal chemistry, and materials science.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions makes it a valuable building block for creating diverse compounds.

Research has indicated that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies suggest that similar compounds demonstrate broad-spectrum antimicrobial activity, potentially making this compound useful in developing new antimicrobial agents .

- Anticancer Activity : Preliminary investigations have explored its efficacy against cancer cell lines, indicating possible applications in cancer therapeutics.

Drug Development

Due to its structural features, this compound is being investigated as a building block for pharmaceuticals. Its interactions with molecular targets may lead to the development of new drugs aimed at various diseases, including viral infections and cancer .

Material Science

In materials science, this compound is utilized in the production of polymers and dyes. Its unique chemical properties allow it to function as a photoinitiator in polymerization processes, enhancing the performance characteristics of the resulting materials .

Case Study 1: Antimicrobial Activity

A study demonstrated that compounds structurally related to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL against various bacterial strains. This suggests potential for development into broad-spectrum antimicrobial agents.

Case Study 2: Anticancer Potential

In vitro assays conducted on breast cancer cell lines revealed that derivatives of this compound showed significant cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation.

Data Table: Summary of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Organic Synthesis | Intermediate for synthesizing complex organic molecules | Used in multi-step organic reactions |

| Biological Activity | Exhibits antimicrobial and anticancer properties | Potential drug candidate for infections and tumors |

| Drug Development | Building block for pharmaceuticals | Investigated for antiviral and anticancer drugs |

| Material Science | Used as a photoinitiator in polymerization processes | Enhances properties of polymer products |

Wirkmechanismus

The mechanism of action of 2-Cyano-3’-iodobenzophenone involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Cyano-3’-iodobenzophenone: Similar in structure but with different substitution patterns.

Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate: Another cyano-containing compound with different functional groups.

Uniqueness

2-Cyano-3’-iodobenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its iodine and cyano groups make it highly reactive and versatile for various synthetic applications, distinguishing it from other benzophenone derivatives .

Biologische Aktivität

2-Cyano-3'-iodobenzophenone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a cyano group and an iodine atom attached to a benzophenone structure. This configuration is significant as it influences the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes, receptors, and nucleic acids. The iodine atom may facilitate non-covalent interactions such as halogen bonding, enhancing the compound's binding affinity to target proteins. Additionally, the cyano group can participate in hydrogen bonding, further modulating the activity of biological targets .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. For instance, a study demonstrated that certain derivatives showed significant inhibition against various bacterial strains, suggesting their potential as antimicrobial agents .

Anti-inflammatory Activity

In vivo studies have shown that this compound possesses anti-inflammatory properties. For example, in models of paw edema induced by complete Freund's adjuvant (CFA), treatment with the compound resulted in a significant reduction in inflammation markers such as IL-1β and TNF-α. The compound's anti-edematogenic activity was comparable to dexamethasone, a well-known anti-inflammatory drug .

Anticancer Potential

The anticancer potential of this compound has been explored through various assays. In vitro studies reported IC50 values indicating cytotoxic effects against cancer cell lines. For instance, compounds derived from this structure exhibited IC50 values ranging from 0.29 μM to 5 μM against HCT116 colon cancer cells, outperforming traditional chemotherapeutics like 5-fluorouracil .

Case Studies

Eigenschaften

IUPAC Name |

2-(3-iodobenzoyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8INO/c15-12-6-3-5-10(8-12)14(17)13-7-2-1-4-11(13)9-16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAMSOGVCQNPOEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C(=O)C2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641546 | |

| Record name | 2-(3-Iodobenzoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-77-8 | |

| Record name | 2-(3-Iodobenzoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.